4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide
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Overview
Description
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a piperazine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds are known to interact with various biochemical pathways, suggesting that our compound of interest may also interact with multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that our compound of interest may also have a broad range of molecular and cellular effects.
Action Environment
The solubility properties of thiazole, a key component of this compound, suggest that the compound’s action, efficacy, and stability could potentially be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Final Coupling: The final step involves coupling the thiazole and piperazine moieties using suitable coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the thiazole ring or the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the thiazole ring can lead to dihydrothiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
Medicinally, this compound has potential applications as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine share the piperazine moiety and are used as anthelmintics and antipsychotics, respectively.
Uniqueness
What sets 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-N-(propan-2-yl)piperazine-1-carboxamide apart is its combination of the thiazole ring, methoxyphenyl group, and piperazine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-14(2)20-19(24)23-10-8-22(9-11-23)12-18-21-17(13-26-18)15-4-6-16(25-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDFCUUIGTZJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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